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Compound of Interest

3-Benzyloxy-6-iodo-2-(4-
Compound Name:

methoxybenzyloxy)pyridine
CAS No.: 1333147-57-1

Cat. No.: B1407709

Get Quote

Executive Summary: The Scaffold at a Glance

The 2,3-bis(alkoxy)-6-iodopyridine motif represents a "push-pull" system in medicinal
chemistry.[1] The alkoxy groups at C2 and C3 act as strong electron-donating groups (EDGSs),
increasing the electron density of the pyridine ring, while the iodine at C6 provides a highly
reactive handle for cross-coupling.

o Primary Utility: Late-stage diversification of kinase inhibitors and GPCR ligands.[1]

o Key Feature: The C2/C3 alkoxy chains modulate lipophilicity (LogP) and metabolic stability,
while the C6 position dictates target affinity via aryl/heteroaryl extension.

Synthesis & Regioselectivity

To exploit this scaffold, one must first master its synthesis. The challenge is introducing the
lodine selectively at C6 without over-halogenating the electron-rich ring.[1]

Optimized Synthetic Protocol
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Objective: Synthesis of 2,3-dimethoxy-6-iodopyridine from 2,3-dihydroxypyridine.
o O-Alkylation (The Tuning Step):
o Reagents: 2,3-dihydroxypyridine,

, Alkyl Halide (

), DMF,

o Mechanism:[1][2][3][4]

attack.

o Critical Control: Use stoichiometric control to prevent N-alkylation (pyridone formation).[1]
For mixed alkoxy chains, alkylate the C3-hydroxyl first (more acidic) followed by C2.

» Regioselective lodination (The Activation Step):

o Reagents:

(oxidant/activator), EtOH, RT.

o Why this works: The alkoxy groups activate the ring. The C6 position is sterically
accessible and electronically favorable (para to C3-alkoxy).[1] Direct iodination often fails;
silver salts drive the reaction by precipitating Agl.

o Alternative: Lithiation (

-BulLi) followed by
guench.[1] This is faster but requires cryogenic conditions (

) to prevent halogen dance.

Visualization: Synthetic Pathway
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- C6-lodination -

p-| O-Alkylation > (n-BuLi, I2 or Ag2S04) P~ 2,3-Bis(alkoxy)-6-iodopyridine

2,3-Dihydroxypyridine P (Rx, K2C03) P> 2,3-Dialkoxypyridine >

Click to download full resolution via product page

Figure 1: Step-wise construction of the core scaffold ensuring regiochemical fidelity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of molecules derived from this scaffold is governed by three distinct

zones.

Zone 1: The Alkoxy "Tail" (C2 & C3)

These groups do not usually bind covalently but drive ADME properties and hydrophobic

interactions.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1407709/docs?utm_src=pdf-body-img#technical-guide-structure-activity-relationship-of-2-3-bis-alkoxy-6-iodopyridines-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407709?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Feature Modification Biological Impact

Potency CIiff: Short chains
(Me/Et) fit tight ATP-binding
pockets (e.g., PI3K).[1] Bulky

Me vs. Et vs. groups (
Chain Length
-Pr -Pr, Bn) often clash sterically

but improve blood-brain barrier
(BBB) penetration by
increasing lipophilicity.[1]

Metabolic Stability: Fluorination
blocks O-dealkylation by
CYP450 enzymes, significantly

Fluorination VS.
extending half-life (
)-[1]
Solubility: Introducing ether
) linkages (PEG-like) improves
Polarity

aqueous solubility, critical for

IV formulations.[1]

Zone 2: The Pyridine Core

The nitrogen atom acts as a hydrogen bond acceptor (HBA).
» Kinase Binding: In many kinase inhibitors (e.g., PI3K

), the pyridine nitrogen accepts a H-bond from the hinge region of the kinase.

o Electronic Effect: The 2,3-alkoxy groups raise the HOMO energy, making the ring electron-
rich. This increases the basicity of the pyridine nitrogen, strengthening H-bond interactions.

Zone 3: The lodine "Warhead" (C6) -> The Specificity
Domain

The iodine itself is rarely the final drug moiety. It is the gateway to the "Specificity Domain."
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o Suzuki Coupling (Aryl/Heteroaryl): Replacing | with an aryl group extends the molecule into
the solvent-exposed region or a hydrophobic back-pocket.[1]

e Sonogashira Coupling (Alkynes): Introduces rigid spacers, often used in designing rigid
probes for mitochondrial Complex Il (e.g., Atpenin A5 analogs).

e Amination (Buchwald): Converts C6-I to C6-NHR, creating diaminopyridine motifs common
in anti-bacterial agents.[1]

Visualization: SAR Logic Map

2,3-Bis(alkoxy)-6-iodopyridine
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Figure 2: Functional decomposition of the scaffold showing how structural modifications
translate to biological function.

Case Studies & Applications
Case Study A: Mitochondrial Complex Il Inhibitors
(Atpenin A5 Analogs)

Target: Succinate Dehydrogenase (Complex I1).[1][5] Mechanism: The 2,3-dimethoxy-pyridine
core mimics the quinone ring of Ubiquinone (the natural substrate).[1]

» Role of Scaffold: The 2,3-dimethoxy motif is non-negotiable; it forms essential H-bonds with
Tyrosine and Histidine residues in the active site.
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» Role of C6-lodine: Used to attach a long lipophilic alkyl or aryl side chain that occupies the
hydrophobic ubiquinone tunnel.[1] Without this extension (facilitated by the iodine handle),
potency drops by >100-fold.

Case Study B: PI3K Inhibitors

Target: Phosphoinositide 3-kinase (Isoforms
and
).[1][6] Mechanism: ATP-competitive inhibition.[1]

e SAR Insight: 2,3-diethoxypyridine derivatives have shown high selectivity. The bulky ethoxy
groups force the molecule into a conformation that fits the larger ATP pocket of the

-isoform, sparing the

-isoform (reducing insulin-related side effects).[1]

Case Study C: Precursor to Imidazo[1,2-a]pyridines

Application: Bioimaging and Anti-cancer agents. Protocol:
o Convert 2,3-dialkoxy-6-iodopyridine to the 2-amino derivative (via Cu-catalyzed amination).
e React with

-haloketones to close the imidazole ring.[1] Result: The alkoxy groups on the pyridine ring
shift the fluorescence emission wavelength, making them tunable probes for live-cell
imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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